molecular formula C11H12FNO4 B114885 Tert-butyl 2-fluoro-4-nitrobenzoate CAS No. 157665-46-8

Tert-butyl 2-fluoro-4-nitrobenzoate

Cat. No.: B114885
CAS No.: 157665-46-8
M. Wt: 241.22 g/mol
InChI Key: ISOZHNCXGVENLC-UHFFFAOYSA-N
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Description

Tert-butyl 2-fluoro-4-nitrobenzoate is an organic compound with the molecular formula C11H12FNO4 and a molecular weight of 241.22 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by a nitro group. The tert-butyl ester group is attached to the carboxyl group of the benzoic acid. This compound is used primarily in research and development within the fields of chemistry and biology.

Preparation Methods

The synthesis of tert-butyl 2-fluoro-4-nitrobenzoate typically involves the esterification of 2-fluoro-4-nitrobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Tert-butyl 2-fluoro-4-nitrobenzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron powder, amines, thiols, and aqueous acids or bases. The major products formed from these reactions include 2-fluoro-4-aminobenzoic acid, substituted benzoates, and 2-fluoro-4-nitrobenzoic acid.

Scientific Research Applications

Tert-butyl 2-fluoro-4-nitrobenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-fluoro-4-nitrobenzoate depends on the specific application and the target molecule it interacts withThe fluorine atom can also participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Tert-butyl 2-fluoro-4-nitrobenzoate can be compared with other similar compounds such as:

These compounds share similar chemical properties and reactivity but may differ in their biological activities and applications due to the different positions of the substituents and the nature of the halogen atom.

Biological Activity

Tert-butyl 2-fluoro-4-nitrobenzoate (CAS Number: 157665-46-8) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C₁₁H₁₂FNO₄ and a molecular weight of 241.22 g/mol, this compound features a tert-butyl group, a fluoro atom, and a nitro group, which contribute to its unique chemical reactivity and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound is characterized by:

  • Functional Groups : The presence of a tert-butyl group enhances lipophilicity, while the fluoro and nitro groups are known to influence biological interactions.
  • Reactivity : The nitro group can be reduced to an amino group, and the fluorine atom can undergo nucleophilic substitution, making it versatile in synthetic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of medicinal chemistry. Notable findings include:

  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various bacterial strains. The presence of the nitro group is often associated with enhanced antibacterial effects due to its ability to interfere with bacterial DNA synthesis.
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It may interact with specific biological targets, which could lead to therapeutic applications in treating infections or other diseases.
  • Pharmacological Studies : Interaction studies have demonstrated binding affinities with various biological receptors, indicating potential use in drug development. The unique combination of functional groups enhances the compound's ability to interact with biological systems, making it a candidate for further pharmacological studies.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits potential antimicrobial activity against Gram-positive and Gram-negative bacteria.
Enzyme InhibitionPotential inhibitor of key enzymes involved in bacterial metabolism.
Binding AffinityShows significant binding affinity towards various biological targets in preliminary studies.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Nitro Group Reduction : This may lead to the formation of reactive intermediates that can interact with cellular macromolecules.
  • Fluorine Substitution : The fluoro group may enhance the lipophilicity and membrane permeability of the compound, facilitating its entry into cells.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In Vivo Studies : To assess the efficacy and safety profiles of this compound in animal models.
  • Structure-Activity Relationship (SAR) : To optimize its pharmacological properties through chemical modifications.
  • Clinical Applications : Investigating its potential role in drug development for infectious diseases or other therapeutic areas.

Properties

IUPAC Name

tert-butyl 2-fluoro-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(13(15)16)6-9(8)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOZHNCXGVENLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437238
Record name TERT-BUTYL 2-FLUORO-4-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157665-46-8
Record name TERT-BUTYL 2-FLUORO-4-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At 0° C., 0.258 ml (2.7 mmol, 1.0 eq.) of tert-butanol was added to a solution of 500 mg (2.7 mmol) of 2-fluoro-4-nitrobenzoic acid and 1.03 g (5.4 mmol, 2.0 eq.) of para-toluenesulphonyl chloride in 5.4 ml of pyridine, the mixture was stirred for 60 min and a further 0.258 ml (2.7 mmol, 1.0 eq.) of tert-butanol was added. The reaction mixture was stirred for another 18 h and concentrated under reduced pressure. Saturated aqueous sodium bicarbonate solution and ethyl acetate were added to the residue. After phase separation, the aqueous phase was extracted with ethyl acetate. The combined organic phases were washed with saturated aqueous sodium chloride solution, dried (sodium sulphate), filtered and concentrated under reduced pressure. The crude product was then purified by normal phase chromatography (mobile phase: cyclohexane/ethyl acetate 14%-20% mixtures). Yield: 524 mg (75% of theory).
Quantity
0.258 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
solvent
Reaction Step One
Quantity
0.258 mL
Type
reactant
Reaction Step Two

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